![molecular formula C15H16N2O2S B3402724 N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide CAS No. 1060225-41-3](/img/structure/B3402724.png)
N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide
Overview
Description
N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide, also known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a designer drug and has been associated with several cases of overdose and death.
Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This suggests that “N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide” could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene derivatives have also been found to have anti-psychotic effects . This could mean that “N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide” might be useful in the treatment of psychiatric disorders.
Anti-Arrhythmic Effects
Thiophene derivatives can exhibit anti-arrhythmic properties . This suggests a potential application of “N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide” in the treatment of heart rhythm disorders.
Anti-Anxiety Applications
Thiophene derivatives have been reported to have anti-anxiety effects . This could indicate a potential use of “N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide” in the development of new anti-anxiety medications.
Anti-Fungal Properties
Thiophene derivatives can exhibit anti-fungal properties . This suggests that “N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide” could potentially be used in the development of new anti-fungal drugs.
Anti-Cancer Applications
Thiophene derivatives have been found to inhibit kinases and have anti-cancer properties . This could mean that “N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide” might be useful in the treatment of cancer.
Use in Suzuki-Miyaura Coupling
Thiophene derivatives can be used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests a potential application of “N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide” in the field of organic synthesis.
Material Science Applications
Thiophene derivatives are also used in the fabrication of light-emitting diodes in material science . This could indicate a potential use of “N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide” in the development of new electronic devices.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that thiophene-based analogs have been shown to exhibit a variety of biological effects . The interaction of these compounds with their targets often results in changes that contribute to their biological activity .
Biochemical Pathways
Thiophene-based analogs have been shown to impact a variety of biological pathways . The downstream effects of these pathway alterations contribute to the overall biological activity of these compounds .
Result of Action
Thiophene-based analogs have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(thiophen-3-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-2-4-12(5-3-11)8-16-14(18)15(19)17-9-13-6-7-20-10-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPQHVVCNODIBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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